molecular formula C18H28N2O2 B5104170 2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

Cat. No.: B5104170
M. Wt: 304.4 g/mol
InChI Key: KLSMROKVVOOPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylphenoxy group and an ethylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to introduce the butanone moiety. This is followed by the introduction of the ethylpiperazinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters like temperature, pressure, and reaction time to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylpiperazinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one
  • 2-(3,4-Dimethylphenoxy)-1-(4-propylpiperazin-1-yl)butan-1-one
  • 2-(3,4-Dimethylphenoxy)-1-(4-isopropylpiperazin-1-yl)butan-1-one

Uniqueness

2-(3,4-Dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethylpiperazinyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-17(22-16-8-7-14(3)15(4)13-16)18(21)20-11-9-19(6-2)10-12-20/h7-8,13,17H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSMROKVVOOPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.